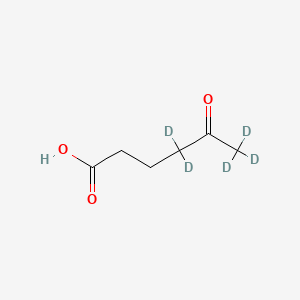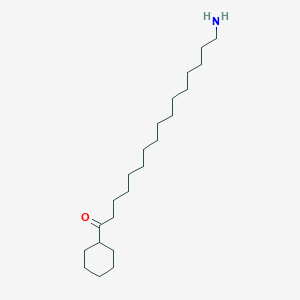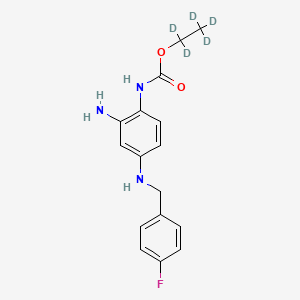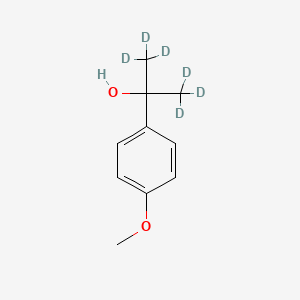
2-p-アニシル-2-プロパノール-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-p-Anisyl-2-propanol-d6 is a deuterated compound with the chemical formula C10H8D6O2 and a molecular weight of 172.25. It is a stable isotope-labeled analogue of 2-p-Anisyl-2-propanol, which is an intermediate used in the production of Nabilone . This compound is often used in various scientific research applications due to its unique properties.
科学的研究の応用
2-p-Anisyl-2-propanol-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates, such as Nabilone.
Industry: Applied in the production of fine chemicals and pharmaceutical standards .
準備方法
Synthetic Routes and Reaction Conditions
2-p-Anisyl-2-propanol-d6 can be synthesized through a series of chemical reactions. One common method involves using 4-methoxybenzaldehyde as the starting material. The synthesis typically involves hydrogenation and hydroxylation reactions . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-p-Anisyl-2-propanol-d6 involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2-p-Anisyl-2-propanol-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxyacetophenone, while reduction can produce various alcohol derivatives .
作用機序
The mechanism of action of 2-p-Anisyl-2-propanol-d6 involves its interaction with specific molecular targets and pathways. As a deuterated compound, it exhibits unique kinetic isotope effects, which can influence reaction rates and mechanisms. This property makes it valuable in studying reaction mechanisms and metabolic pathways .
類似化合物との比較
Similar Compounds
- 2-p-Anisyl-2-propanol
- 4-Methoxy-α,α-dimethylbenzenemethanol
- p-Methoxy-α,α-dimethyl-benzyl Alcohol
- (p-Methoxyphenyl)dimethylcarbinol
- Dimethyl (p-methoxyphenyl)carbinol
- 4-Methoxycumyl Alcohol
Uniqueness
2-p-Anisyl-2-propanol-d6 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific fields .
特性
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-(4-methoxyphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)OC)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-nitrophenyl)methyl (2S,4S)-4-acetylsulfanyl-2-[bis(trideuteriomethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B565600.png)
![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)
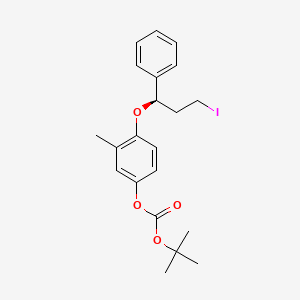
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B565608.png)

